molecular formula C12H17NO4 B2437141 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid CAS No. 2305568-49-2

2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid

Cat. No. B2437141
CAS RN: 2305568-49-2
M. Wt: 239.271
InChI Key: NMTAIKVNUUUQNG-UHFFFAOYSA-N
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Description

2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid, also known as PAN-811, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. PAN-811 is a spirocyclic compound with a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has shown promising results in various scientific research applications. One of the most significant applications of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is in the field of cancer research. Studies have shown that 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has been shown to inhibit cancer cell migration and invasion, suggesting that it may have potential as an anti-metastatic agent.

Mechanism of Action

The mechanism of action of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is not fully understood, but studies have suggested that it may inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. By inhibiting HDAC activity, 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid may alter gene expression patterns, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has several biochemical and physiological effects. In addition to its antitumor activity, 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid may prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is its unique structure, which makes it a promising candidate for drug development. Additionally, 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has shown potent antitumor activity against various cancer cell lines, suggesting that it may have broad-spectrum activity. However, the synthesis method of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is complex and requires expertise in organic chemistry. Moreover, the mechanism of action of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is not fully understood, which may limit its development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid. One of the most significant directions is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid and its potential as a therapeutic agent. Moreover, studies are needed to evaluate the safety and efficacy of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid in preclinical and clinical trials. Finally, the development of novel derivatives of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid may lead to the discovery of more potent and selective compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is a novel compound with a unique structure that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for the treatment of cancer and other diseases makes it an exciting area of research. Further studies are needed to fully understand its mechanism of action, optimize the synthesis method, and evaluate its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form an intermediate compound. The intermediate compound is then reacted with 1,3-dibromopropane to form a spirocyclic compound, which is further reacted with various reagents to obtain 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid. The synthesis method of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is complex and requires expertise in organic chemistry.

properties

IUPAC Name

2-(5-prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-2-10(14)13-7-9(6-11(15)16)17-8-12(13)4-3-5-12/h2,9H,1,3-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTAIKVNUUUQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(OCC12CCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid

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